- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613
Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)
938467-02-8 structure
Product Name:2,6-dibromo-4-fluoro-benzaldehyde
Número CAS:938467-02-8
MF:C7H3Br2FO
Megavatios:281.904524087906
MDL:MFCD13186760
CID:1981672
PubChem ID:44474666
Update Time:2025-05-26
2,6-dibromo-4-fluoro-benzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2,6-Dibromo-4-fluorobenzaldehyde
- 2,6-Difluoro-4-fluorobenzaldehyde
- 2,6-Dibromo-4-fluoro-benzaldehyde
- 2,6-dibromo-4-fluoro- Benzaldehyde
- ULSMYJACTJXCRB-UHFFFAOYSA-N
- Benzaldehyde, 2,6-dibromo-4-fluoro-
- FCH1380825
- PC49660
- AM805195
- 2,6-Dibromo-4-fluorobenzaldehyde (ACI)
- SCHEMBL1726007
- AS-39672
- EN300-373831
- Z1269117182
- 938467-02-8
- AKOS027256121
- MFCD13186760
- AB93074
- 26-DIBROMO-4-FLUOROBENZALDEHYDE
- CS-0037406
- SY126642
- DB-337949
- 2,6-dibromo-4-fluoro-benzaldehyde
-
- MDL: MFCD13186760
- Renchi: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
- Clave inchi: ULSMYJACTJXCRB-UHFFFAOYSA-N
- Sonrisas: O=CC1C(Br)=CC(F)=CC=1Br
Atributos calculados
- Calidad precisa: 281.85142g/mol
- Masa isotópica única: 279.85347g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 141
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.1
- Xlogp3: 2.9
2,6-dibromo-4-fluoro-benzaldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023656-250mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013023656-500mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A013023656-1g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97% | 1g |
$1579.40 | 2023-08-31 | |
| ChemScence | CS-0037406-100mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 100mg |
$42.0 | 2021-09-02 | |
| ChemScence | CS-0037406-250mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 250mg |
$37.0 | 2022-04-26 | |
| ChemScence | CS-0037406-1g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 1g |
$117.0 | 2022-04-26 | |
| ChemScence | CS-0037406-5g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 5g |
$563.0 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D906467-1g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 1g |
1,218.60 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13636-1g |
2,6-dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 1g |
$250 | 2023-09-07 | |
| TRC | D200730-250mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 250mg |
$ 880.00 | 2022-06-05 |
2,6-dibromo-4-fluoro-benzaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- 8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C
1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 30 min, < -25 °C; 1.5 h, -35 °C
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , N-Bromosuccinimide , Trimethylamine oxide Solvents: Dichloromethane
Referencia
- Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ; 1.5 h, -35 °C; 30 min, -35 °C
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referencia
- A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285, Journal of Organic Chemistry, 2009, 74(20), 7790-7797
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 5 min, -25 °C; 1.5 h, -30 - -25 °C
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
Referencia
- Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Bicyclic piperazine compounds as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, < -25 °C
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Alkylated piperazine compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
Referencia
- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
Referencia
- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent, World Intellectual Property Organization, , ,
2,6-dibromo-4-fluoro-benzaldehyde Raw materials
2,6-dibromo-4-fluoro-benzaldehyde Preparation Products
2,6-dibromo-4-fluoro-benzaldehyde Literatura relevante
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde) Productos relacionados
- 94569-84-3(2-Bromo-5-fluorobenzaldehyde)
- 154650-59-6(2-Bromo-4,6-difluorobenzaldehyde)
- 916792-19-3(2-BROMO-4-FLUORO-6-METHYLBENZALDEHYDE)
- 59142-68-6(2-Bromo-4-fluorobenzaldehyde)
- 154650-16-5(2-Bromo-6-fluoro-3-methylbenzaldehyde)
- 916792-17-1(2-Bromo-4-fluoro-5-methylbenzaldehyde)
- 360575-28-6(2-Bromo-6-fluorobenzaldehyde)
- 891180-59-9(2-Bromo-3-fluorobenzaldehyde)
- 916792-23-9(4-bromo-2-fluoro-5-methyl-benzaldehyde)
- 476620-54-9(2-Bromo-4,5-difluorobenzaldehyde)
Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote